Cas no 1368516-33-9 (5-isocyanato-1,2-oxazole)
5-isocyanato-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 5-isocyanato-
- 5-isocyanato-1,2-oxazole
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- Inchi: 1S/C4H2N2O2/c7-3-5-4-1-2-6-8-4/h1-2H
- InChI Key: XSQALNWVNGTOBH-UHFFFAOYSA-N
- SMILES: O1C(N=C=O)=CC=N1
5-isocyanato-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-118328-1.0g |
5-isocyanato-1,2-oxazole |
1368516-33-9 | 1.0g |
$0.0 | 2023-02-18 | ||
| Enamine | EN300-118328-1000mg |
5-isocyanato-1,2-oxazole |
1368516-33-9 | 1000mg |
$0.0 | 2023-10-03 |
5-isocyanato-1,2-oxazole Related Literature
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-isocyanato-1,2-oxazole
Recent Advances in the Application of 5-Isocyanato-1,2-oxazole (CAS: 1368516-33-9) in Chemical Biology and Pharmaceutical Research
The compound 5-isocyanato-1,2-oxazole (CAS: 1368516-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This heterocyclic compound, characterized by the presence of an isocyanate functional group, serves as a valuable building block for the synthesis of diverse pharmacologically active molecules. Recent studies have explored its utility in the construction of novel scaffolds, targeted covalent inhibitors, and bioconjugation strategies, positioning it as a promising tool in modern medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-isocyanato-1,2-oxazole as a key intermediate in the synthesis of covalent kinase inhibitors. The researchers successfully employed this compound to develop selective inhibitors of Bruton's tyrosine kinase (BTK), showcasing its potential in the treatment of B-cell malignancies. The study highlighted the compound's ability to form stable covalent bonds with cysteine residues in the target protein while maintaining excellent selectivity profiles, a critical requirement for therapeutic applications.
In the realm of bioconjugation, 5-isocyanato-1,2-oxazole has emerged as a valuable reagent for protein modification. A recent publication in Bioconjugate Chemistry (2024) detailed its application in site-specific antibody-drug conjugate (ADC) development. The isocyanate group's reactivity with nucleophilic amino acids, combined with the oxazole ring's stability in biological systems, makes this compound particularly suitable for creating stable linker systems in ADCs. This approach addresses some of the challenges associated with traditional conjugation methods, such as heterogeneity and instability.
Structural activity relationship (SAR) studies involving 5-isocyanato-1,2-oxazole derivatives have provided valuable insights into the optimization of drug-like properties. Computational modeling and experimental data from multiple research groups indicate that modifications to the oxazole ring can significantly influence both the reactivity of the isocyanate group and the overall pharmacokinetic properties of resulting compounds. These findings are particularly relevant for the design of next-generation covalent drugs with improved safety and efficacy profiles.
The safety profile and handling requirements of 5-isocyanato-1,2-oxazole have been the subject of recent investigations. While the compound offers significant synthetic utility, its isocyanate functionality necessitates careful handling due to potential toxicity concerns. Recent safety assessments published in Chemical Research in Toxicology (2023) have established protocols for safe laboratory use and storage, contributing to its broader adoption in research settings.
Looking forward, the unique properties of 5-isocyanato-1,2-oxazole position it as a compound of continuing interest in pharmaceutical research. Ongoing studies are exploring its application in PROTAC (proteolysis targeting chimera) development, where its dual functionality may enable novel approaches to targeted protein degradation. Additionally, its potential in materials science applications, particularly in the development of bioactive polymers, represents an emerging area of investigation that bridges chemical biology with materials engineering.
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